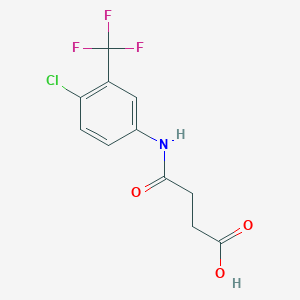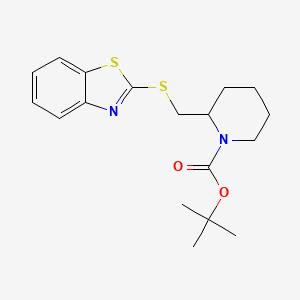
8-Nitroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitroisoquinolin-1(2H)-one is an organic compound with the molecular formula C9H6N2O3 It is a derivative of isoquinoline, featuring a nitro group at the 8th position and a lactam structure at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroisoquinolin-1(2H)-one typically involves the nitration of isoquinolin-1(2H)-one. One common method includes the following steps:
Nitration Reaction: Isoquinolin-1(2H)-one is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the nitro group at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods would also include efficient purification steps to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
8-Nitroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 8-Aminoisoquinolin-1(2H)-one.
Substitution: Various substituted isoquinolin-1(2H)-one derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of isoquinolin-1(2H)-one.
科学研究应用
8-Nitroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to modulate biological pathways and treat various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable component in the formulation of specialty chemicals.
作用机制
The mechanism of action of 8-Nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
8-Aminoisoquinolin-1(2H)-one: A reduction product of 8-Nitroisoquinolin-1(2H)-one with an amino group instead of a nitro group.
Isoquinolin-1(2H)-one: The parent compound without the nitro group.
8-Bromoisoquinolin-1(2H)-one: A similar compound with a bromine atom at the 8th position instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the nitro group can influence the compound’s interactions with biological targets, leading to unique biological effects compared to its analogs.
属性
CAS 编号 |
216097-70-0 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-6(4-5-10-9)2-1-3-7(8)11(13)14/h1-5H,(H,10,12) |
InChI 键 |
DKSDBIADEHKAKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



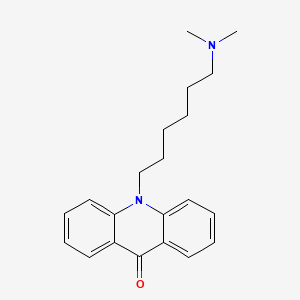
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
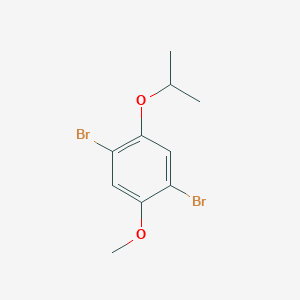
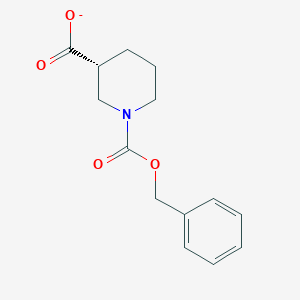

![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)

